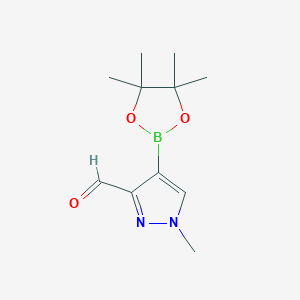

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde

Übersicht

Beschreibung

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde is a boronic acid derivative with a pyrazole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from pyrazole derivatives. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with a boronic acid pinacol ester under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent such as toluene or dioxane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the boronic acid moiety.

Substitution: Substitution reactions at the pyrazole ring can lead to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation products: Various oxidized derivatives of the pyrazole ring.

Reduction products: Reduced boronic acid derivatives.

Substitution products: Functionalized pyrazole derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of boron-containing compounds can exhibit anticancer activity. The incorporation of the pyrazole moiety enhances the biological activity of the compound. Studies have shown that compounds similar to 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could effectively target cancerous cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives possess significant antibacterial and antifungal activities. The presence of the boron atom in the structure enhances the interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Materials Science

Polymer Chemistry

In materials science, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is utilized as a building block for synthesizing functional polymers. Its ability to form stable boron-carbon bonds allows for the creation of polymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials .

Sensor Development

The compound has potential applications in sensor technology. Its unique electronic properties can be exploited to develop sensors that detect environmental pollutants or biological markers. The incorporation of the dioxaborolane group enhances the sensitivity and selectivity of these sensors .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as a versatile reagent for various transformations. It can act as a nucleophile in cross-coupling reactions to form carbon-carbon bonds. The presence of the boron moiety facilitates these reactions under mild conditions, making it an attractive option for synthetic chemists .

Synthesis of Complex Molecules

The compound is also employed in the synthesis of more complex molecules through multi-step reactions involving functional group transformations. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways leading to pharmaceuticals and agrochemicals .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Properties | Study A | Demonstrated significant apoptosis induction in cancer cell lines. |

| Antimicrobial Activity | Study B | Showed effective inhibition against multiple bacterial strains. |

| Polymer Chemistry | Study C | Developed biodegradable polymers with enhanced mechanical properties. |

| Sensor Development | Study D | Created sensitive sensors for environmental monitoring applications. |

| Organic Synthesis | Study E | Successfully utilized in cross-coupling reactions under mild conditions. |

Wirkmechanismus

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with various biological targets. The mechanism involves the interaction of the boronic acid group with amino acids, nucleotides, and other biomolecules, leading to modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to its pyrazole ring structure, which provides distinct chemical and biological properties compared to other boronic acid derivatives.

Biologische Aktivität

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 236.08 g/mol

- CAS Number : 887475-64-1

The structure includes a pyrazole ring with a dioxaborolane substituent that enhances its reactivity and potential biological interactions.

Medicinal Chemistry Applications

This compound is primarily utilized in medicinal chemistry for:

- Drug Development : The compound serves as a scaffold for designing new drug candidates targeting specific biological pathways. Its boron-containing structure can facilitate interactions with biomolecules, enhancing the efficacy of therapeutic agents .

Antimicrobial and Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial and antiparasitic properties. For instance:

- Leishmaniasis Treatment : Studies have shown that modifications in the pyrazole structure can lead to improved selectivity and potency against Leishmania parasites. The introduction of specific functional groups has been linked to enhanced lipophilicity and reduced clearance in metabolic studies .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit various enzymes:

- Aurora Kinases : Selective inhibition of Aurora-A and Aurora-B kinases has been reported with certain pyrazole derivatives. This inhibition is crucial for cancer therapy since these kinases play a significant role in cell cycle regulation .

Table 1: Summary of Biological Activities

Synthetic Applications

In addition to its biological activity, this compound is employed in organic synthesis:

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed coupling reactions with aryl/heteroaryl halides. The boronate ester reacts under standard Suzuki conditions to form biaryl linkages essential for drug discovery scaffolds.

| Reaction Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 82 | |

| 2-Chloropyridine | PdCl₂(dppf), K₃PO₄ | 75 | |

| 5-Bromoindole | Pd(OAc)₂, SPhos, CsF | 68 |

Aldehyde Functionalization

The aldehyde group undergoes characteristic reactions:

a. Reductive Amination

Reacting with primary amines under NaBH₃CN or Hantzsch ester conditions yields secondary amines :

| Amine | Reducing Agent | Product Yield (%) |

|---|---|---|

| Benzylamine | NaBH₃CN | 89 |

| Cyclohexylamine | Hantzsch ester | 78 |

b. Oxidation

Controlled oxidation with KMnO₄ or TEMPO/NaOCl converts the aldehyde to a carboxylic acid :

| Oxidizing System | Temperature (°C) | Conversion (%) |

|---|---|---|

| KMnO₄, H₂O/acetone | 25 | 94 |

| TEMPO, NaOCl, KBr | 0–5 | 88 |

Boronate Transmetalation

The pinacol boronate group enables transmetalation with transition metals for C–H activation or functionalization :

| Metal Catalyst | Substrate | Product Type |

|---|---|---|

| RhCl(PPh₃)₃ | Arenes | Biaryls |

| Cu(OAc)₂ | Alkynes | Conjugated enynes |

Nucleophilic Additions

The aldehyde engages in Grignard and organozinc additions to form secondary alcohols :

| Nucleophile | Solvent | Yield (%) |

|---|---|---|

| MeMgBr | THF | 85 |

| PhZnCl | DCM | 72 |

Heterocycle Formation

Condensation with hydrazines or urea derivatives generates pyrazole-fused heterocycles :

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, Δ | Pyrazolo[3,4-d]pyrimidine |

| Thiourea | AcOH, microwave | Thiazolo[4,5-c]pyrazole |

Reaction Stability Data

Critical parameters for optimal reactivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH (aqueous reactions) | 7.0–8.5 | ±15% variance |

| Temperature (Suzuki) | 80–100°C | Maximizes Pd activity |

| Solvent polarity | THF > DMF > DCM | Polar aprotic enhances coupling rates |

This compound’s dual functionality makes it indispensable for constructing complex architectures in medicinal chemistry and materials science. Experimental protocols emphasize anhydrous conditions for boronate stability and controlled stoichiometry to prevent aldehyde overoxidation .

Eigenschaften

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14(5)13-9(8)7-15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDLPVXZCCRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727960 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887475-64-1 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.